

A Technical Guide to N-Succinimidyl 4-Fluorobenzoate: Properties and Applications

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 4-fluorobenzoate (SFB) is a crucial reagent in bioconjugation and radiolabeling, primarily utilized for the modification of proteins, peptides, and other biomolecules. Its significance is particularly pronounced in the field of positron emission tomography (PET), where its fluorine-18 isotopologue, $[^{18}\text{F}]$ SFB, serves as a versatile prosthetic group for the development of novel radiotracers. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of N-succinimidyl 4-fluorobenzoate.

Core Physical Properties

A comprehensive understanding of the physical characteristics of N-succinimidyl 4-fluorobenzoate is essential for its effective handling, storage, and application in experimental settings. The key physical and chemical properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate	Wikipedia[1]
CAS Number	66134-67-6	Lab Pro Inc[2] , Wikipedia[1]
Molecular Formula	$\text{C}_{11}\text{H}_8\text{FNO}_4$	PubChem[3] , Lab Pro Inc[2]
Molecular Weight	237.19 g/mol	PubChem[3] , Lab Pro Inc[2]

Property	Value	Source
Physical State	Solid	Lab Pro Inc[2]
Color	White	Lab Pro Inc[2]
Melting Point	119–120 °C (recrystallized from ethanol)	NIH[4]
Solubility	Soluble in alcohol.	ChemicalBook[5]
Stability	Moisture sensitive. Should be stored in a dry environment.	Lab Pro Inc[2]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of N-succinimidyl 4-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Source
^1H NMR	CDCl_3	8.15 (m, 2H), 7.18 (m, 2H), 2.89 (s, 4H)	NIH[4]
^{13}C NMR	CDCl_3	169.4 (two C=O), 166.9 (d, $J = 259.4$ Hz), 161.0, 133.5 (d, $J = 9.9$ Hz), 121.4 (d, $J = 3.0$ Hz), 116.4 (d, $J = 22.4$ Hz), 25.8	NIH[4]
^{19}F NMR	CDCl_3	-101.3	NIH[4]

Synthesis of N-Succinimidyl 4-Fluorobenzoate

The synthesis of N-succinimidyl 4-fluorobenzoate is typically achieved through the activation of 4-fluorobenzoic acid. A common and effective method involves the use of a coupling agent

such as N,N'-dicyclohexylcarbodiimide (DCC) or, more recently, di(N-succinimidyl) carbonate (DSC). The latter is often preferred due to the formation of a soluble urea byproduct, simplifying purification.

Experimental Protocol: Synthesis from 4-Fluorobenzoic Acid using Di(N-succinimidyl) Carbonate

This protocol outlines a general procedure for the synthesis of N-succinimidyl 4-fluorobenzoate.

Materials:

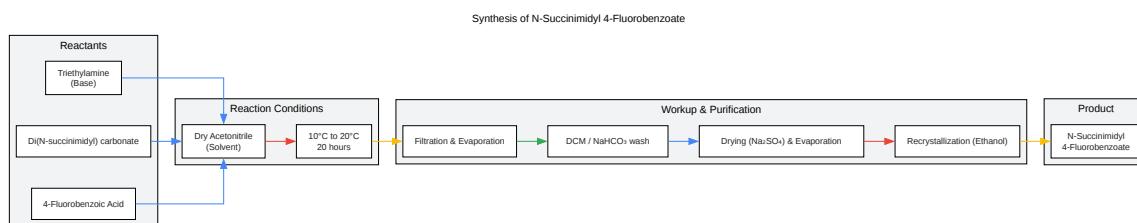
- 4-Fluorobenzoic acid
- Di(N-succinimidyl) carbonate (DSC)
- Triethylamine
- Dry acetonitrile
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Procedure:

- To a suspension of 4-fluorobenzoic acid (10 mmol) and di(N-succinimidyl) carbonate (10 mmol) in dry acetonitrile (10 mL) at 10 °C, add triethylamine (16 mmol) in one portion.[6]
- Stir the resulting solution for 20 hours at 20 °C.[6]
- Filter the solution to remove any small impurities and evaporate the solvent in vacuo.[6]
- Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL).[6]

- Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo.[6]
- Recrystallize the resulting white solid from ethanol to yield pure **2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate**.[6]

Workflow Diagram:



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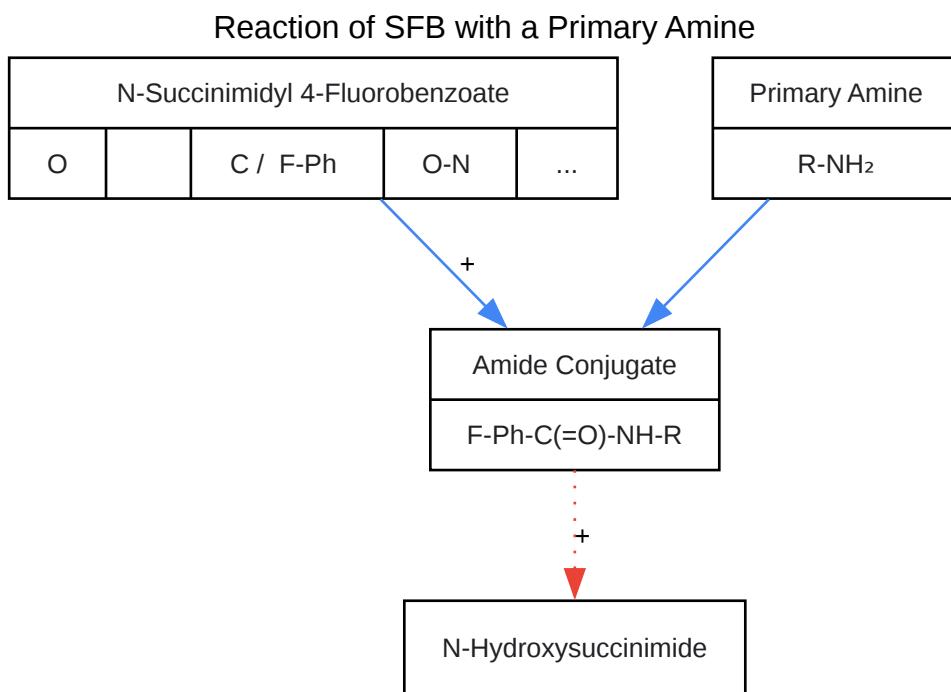
Caption: Workflow for the synthesis of N-succinimidyl 4-fluorobenzoate.

Application in Bioconjugation

The primary utility of N-succinimidyl 4-fluorobenzoate lies in its ability to react with primary amino groups ($-\text{NH}_2$) present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as acylation, forms a stable amide bond, thereby conjugating the fluorobenzoyl moiety to the target molecule.

Reaction Mechanism:

The N-succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.



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Caption: Acylation of a primary amine with N-succinimidyl 4-fluorobenzoate.

This conjugation is fundamental to its application in PET imaging. The synthesis of [¹⁸F]SFB allows for the introduction of the positron-emitting fluorine-18 isotope onto a wide range of biologically active molecules, enabling their use as *in vivo* imaging agents.^[7] The stability of the resulting amide bond is a key advantage, ensuring that the radiolabel remains attached to the biomolecule under physiological conditions.^[8]

In conclusion, N-succinimidyl 4-fluorobenzoate is a valuable tool for researchers in chemistry, biology, and medicine. Its well-defined physical properties and straightforward reactivity provide

a reliable method for the modification and radiolabeling of biomolecules, paving the way for advancements in diagnostics and therapeutics.

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